molecular formula C19H22N6O2S B10985989 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

Cat. No.: B10985989
M. Wt: 398.5 g/mol
InChI Key: FSSVWCILDJARQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Synthesis of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the [1,2,4]triazolo[4,3-b]pyridazine ring system.

    Coupling Reaction: The final step is the coupling of the piperazine intermediate with the triazolopyridazine moiety using a suitable linker, such as a propan-1-one group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of partially or fully reduced triazolopyridazine derivatives.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacological Applications

The compound's structural features suggest potential as a central nervous system (CNS) agent . Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research indicates that compounds with similar piperazine structures exhibit activity at serotonin receptors, which are crucial targets for treating mood disorders .

Case Study: Serotonin Receptor Modulation

In studies involving related piperazine derivatives, compounds demonstrated significant binding affinity for serotonin receptors (5-HT), leading to anxiolytic effects in animal models . This opens avenues for further research into the specific interactions of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one with these receptors.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazole and pyridazine derivatives. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis .

Case Study: Antitumor Activity

A study focusing on triazole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptotic pathways . Given the structural similarities, it is plausible that this compound may exhibit similar activities.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Piperazine derivatives have been reported to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

Research involving similar piperazine-based compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
NeuropharmacologicalPiperazine DerivativesAnxiolytic and antidepressant effects
AnticancerTriazole DerivativesInhibition of cell proliferation in cancer lines
AntimicrobialPiperazine-based CompoundsEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(pyridazin-3-ylsulfanyl)propan-1-one
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(pyrimidin-2-ylsulfanyl)propan-1-one
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(thiazol-2-ylsulfanyl)propan-1-one

Uniqueness

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is unique due to the presence of the [1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl moiety, which imparts distinct electronic and steric properties. This uniqueness can result in specific biological activities and interactions that are not observed with other similar compounds.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Biological Activity

The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one , commonly referred to as a triazolo-pyridazine derivative, is notable for its diverse biological activities. This article delves into its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
CAS Number 74853-07-9
Molecular Formula C19H21N5O2
Molecular Weight 351.402 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 270-277 °C (dec.)

Structural Characteristics

The compound features a complex structure that includes a piperazine ring, a methoxyphenyl group, and a triazolo-pyridazine moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridazine class exhibit significant antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of various pathogenic fungi and bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Several studies have explored the anticancer potential of triazolo derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest . For instance, a specific analog demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.

Neuropharmacological Effects

The piperazine component of the molecule is associated with central nervous system activity. Preliminary investigations suggest that it may possess anxiolytic and antidepressant effects, potentially by modulating serotonin receptors . In animal models, compounds similar to this derivative have been observed to reduce anxiety-like behaviors.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research has indicated that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, making it a candidate for further studies in inflammatory diseases .

The biological effects of This compound are believed to stem from its ability to interact with various biological targets:

  • Serotonin Receptors : The piperazine moiety may interact with serotonin receptors, influencing mood and anxiety.
  • Enzymatic Inhibition : The triazole ring can act as a scaffold for enzyme inhibition, particularly in pathways related to cancer progression.
  • Membrane Disruption : Some studies suggest that similar compounds can disrupt microbial membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of triazolo derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. This positions it as a potential lead compound for antibiotic development.

Study 2: Cancer Cell Line Testing

A series of tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound resulted in reduced viability and induced apoptosis. Flow cytometry analyses indicated an increase in sub-G1 phase cells after treatment, confirming apoptosis induction.

Study 3: Neuropharmacological Assessment

In behavioral tests on rodents, administration of the compound resulted in decreased time spent in the open arms of an elevated plus maze, indicating anxiolytic-like effects. These findings suggest that further exploration into its use for anxiety disorders could be warranted.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

InChI

InChI=1S/C19H22N6O2S/c1-27-16-4-2-15(3-5-16)23-9-11-24(12-10-23)19(26)8-13-28-18-7-6-17-21-20-14-25(17)22-18/h2-7,14H,8-13H2,1H3

InChI Key

FSSVWCILDJARQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCSC3=NN4C=NN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.